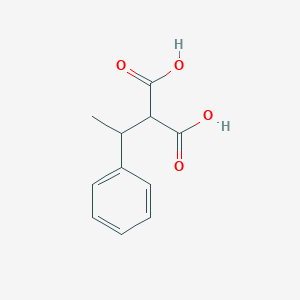

2-(1-Phenylethyl)malonic acid

Description

Structure

3D Structure

Properties

CAS No. |

41103-90-6 |

|---|---|

Molecular Formula |

C11H12O4 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(1-phenylethyl)propanedioic acid |

InChI |

InChI=1S/C11H12O4/c1-7(8-5-3-2-4-6-8)9(10(12)13)11(14)15/h2-7,9H,1H3,(H,12,13)(H,14,15) |

InChI Key |

AHWJRDQVJRKCPR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |

Other CAS No. |

41103-90-6 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Phenylethyl Malonic Acid and Its Derivatives

Malonic Ester Synthesis Approach

The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. libretexts.org It involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation. pearson.comorganicchemistrytutor.comorganicchemistrytutor.com This approach is particularly useful for creating α-alkylated carboxylic acids that cannot be synthesized through direct alkylation. libretexts.org

Alkylation of Malonic Ester Precursors

The initial and crucial stage in the synthesis of 2-(1-phenylethyl)malonic acid involves the alkylation of a malonic ester precursor. This step establishes the carbon framework of the target molecule.

A specific method for synthesizing diethyl (1-phenylethyl)malonate involves the reaction of 1-chloro-1-phenylethane with diethyl malonate. In a typical procedure, these reactants are combined in a flask, and a solution of sodium in ethanol (B145695) is added with stirring. The mixture is then refluxed for several hours. After the reaction, the ethanol is removed, and the residue is worked up with water and an organic solvent like ethyl ether. The organic layer is then washed, dried, and concentrated. The excess diethyl malonate is removed by distillation under vacuum, yielding the desired diethyl (1-phenylethyl)malonate. google.com

The first step in the malonic ester synthesis is the formation of a resonance-stabilized enolate. libretexts.org Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), to deprotonate the acidic α-hydrogens located on the carbon between the two carbonyl groups. libretexts.orgbrainkart.compressbooks.pubopenstax.org The pKa of these hydrogens is approximately 13, making them readily removable by sodium ethoxide. pressbooks.pubopenstax.org This deprotonation results in the formation of a nucleophilic enolate ion, which is stabilized by the delocalization of the negative charge across both carbonyl groups. brainkart.com The use of an alkoxide base corresponding to the ester's alcohol component, such as sodium ethoxide for diethyl malonate, is preferred to prevent transesterification reactions. libretexts.orgwikipedia.org

The enolate ion generated in the previous step acts as a potent nucleophile. pressbooks.pubopenstax.org It readily reacts with an alkyl halide, such as 1-chloro-1-phenylethane, in a nucleophilic substitution (SN2) reaction. brainkart.compressbooks.pubopenstax.org This reaction forms a new carbon-carbon bond, resulting in an α-substituted malonic ester. pressbooks.pubopenstax.org The efficiency of this alkylation step is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides. pressbooks.pubopenstax.org

Hydrolysis of the Malonic Ester to the Dicarboxylic Acid

Following the alkylation step, the resulting diethyl 2-(1-phenylethyl)malonate is hydrolyzed to the corresponding dicarboxylic acid. pearson.comlibretexts.orgbrainkart.compressbooks.pubopenstax.org This is typically achieved by heating the ester with aqueous acid (e.g., HCl) or by saponification with a base (e.g., NaOH) followed by acidification. pearson.comorganicchemistrytutor.com For instance, the diester can be refluxed with a sodium hydroxide (B78521) solution. google.com After cooling, the reaction mixture is acidified with a strong acid like concentrated HCl to a pH of 1. This protonates the carboxylate ions, leading to the precipitation of (1-phenylethyl)malonic acid as a solid. google.com

Decarboxylation in Acidic Conditions

The final step in the synthesis is the decarboxylation of the substituted malonic acid. libretexts.orgbrainkart.compressbooks.pubopenstax.org This is accomplished by heating the dicarboxylic acid in an acidic solution. pearson.comaskthenerd.com The presence of a second carbonyl group at the β-position facilitates the loss of carbon dioxide through a cyclic transition state, forming an enol intermediate. jove.com This enol then tautomerizes to the more stable final carboxylic acid product, this compound. jove.commasterorganicchemistry.com

Multi-step Syntheses and Alternative Routes for Derivatives

A notable method for synthesizing unsaturated malonic acid derivatives involves a cobalt-catalyzed domino reaction. lookchem.commdpi.com This process facilitates the creation of novel 2-(1-ferrocenylmethylidene)malonic acid derivatives under mild conditions by reacting ethyl diazoacetate, carbon monoxide, and ferrocenylimines in the presence of an octacarbonyl dicobalt (Co₂(CO)₈) catalyst. lookchem.comresearchgate.net

The reaction is presumed to occur in a three-step domino sequence lookchem.comresearchgate.netresearchgate.net:

Carbonylation : Ethyl diazoacetate undergoes carbonylation, catalyzed by the cobalt complex, to form a reactive ketene (B1206846) derivative, specifically ethoxycarbonyl ketene. mdpi.comresearchgate.net

[2+2] Cycloaddition : The in-situ generated ketene reacts with the ferrocenylimine present in the mixture via a [2+2] cycloaddition. This step results in the formation of a β-lactam intermediate. mdpi.comresearchgate.net

Ring Cleavage : The final step involves the N(1)-C(4) cleavage of the β-lactam ring, which yields the final 2-(1-ferrocenylmethylidene)malonate product. lookchem.comresearchgate.net In many instances, these products are obtained as a separable mixture of E- and Z-isomers. lookchem.com

The stability of the β-lactam intermediate is a critical factor. Under most conditions, the ferrocenyl lactam structure is highly unstable and cleaves to form the malonate derivative. lookchem.com However, at lower carbon monoxide pressures and with an excess of ethyl diazoacetate, the β-lactam intermediates can sometimes be isolated. researchgate.net For example, trans-N-(tert-Butyl)-3-ethoxycarbonyl-4-ferrocenyl-β-lactam was isolated in a 55% yield under such conditions. researchgate.net Subsequent acidic cleavage of these N-alkyl β-lactams primarily yields the E isomers of the 2-(1-ferrocenylmethylidene) malonates. researchgate.net This domino reaction showcases an efficient pathway to highly functionalized and potentially bioactive ferrocene-containing malonic acid derivatives. arkat-usa.org

| Reactant/Catalyst | Intermediate | Final Product Example |

|---|---|---|

| Ethyl diazoacetate | Ethoxycarbonyl ketene | 2-(1-Ferrocenylmethylidene)malonates (E/Z isomers) |

| Carbon Monoxide (CO) | β-lactam | |

| Ferrocenylimines | ||

| Co₂(CO)₈ (Catalyst) |

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely used for preparing α,β-unsaturated acids like cinnamic acid and its derivatives. thepharmajournal.comrsc.orgtandfonline.com The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base catalyst. slideshare.netchemistrylearner.com

The mechanism begins with the deprotonation of the active methylene compound (malonic acid) by a basic catalyst, creating a resonance-stabilized carbanion or enolate. chemistrylearner.com This nucleophile then attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting aldol-type adduct subsequently undergoes dehydration, often spontaneously or upon heating, to yield the α,β-unsaturated product. chemistrylearner.com

A significant variant is the Knoevenagel-Doebner modification, which uses pyridine (B92270) as both a solvent and a base, with a catalytic amount of piperidine (B6355638). thepharmajournal.comtandfonline.com When malonic acid is used as the active methylene component under these conditions, the initial condensation product, a substituted methylenemalonic acid, typically undergoes decarboxylation (loss of CO₂), leading directly to the formation of cinnamic acid or its derivatives. thepharmajournal.comtandfonline.comorganic-chemistry.org This decarboxylation is entropically favored and is a key feature of the Doebner modification. tandfonline.com

The choice of catalyst and reaction conditions can influence the outcome. While pyridine and piperidine are traditionally used, other bases like triethylamine (B128534) and catalysts such as ammonium (B1175870) acetate (B1210297) have also been employed to promote the reaction, sometimes under microwave irradiation or solvent-free conditions to create more environmentally friendly protocols. thepharmajournal.comrsc.orgtandfonline.com The Knoevenagel condensation is a versatile and reliable method for synthesizing a broad range of cinnamic acids, which are important intermediates in the pharmaceutical and fragrance industries. rsc.orgbepls.com

| Reactant 1 (Carbonyl) | Reactant 2 (Active Methylene) | Catalyst/Solvent System (Example) | Key Process | Final Product |

|---|---|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Malonic Acid | Pyridine/Piperidine (Doebner Modification) | Condensation & Decarboxylation | Cinnamic Acid |

| Aromatic Aldehyde | Malonic Acid | Ammonium Acetate | Condensation & Decarboxylation | Cinnamic Acid Derivative |

The synthesis of this compound typically proceeds through the preparation and subsequent hydrolysis of its diethyl ester, diethyl (1-phenylethyl)malonate. This intermediate is a crucial precursor.

One documented synthesis of diethyl (1-phenylethyl)malonate starts with the reaction of 1-chloro-1-phenylethane with an excess of diethyl malonate. google.com The reaction is carried out in the presence of a strong base, sodium ethoxide, prepared by dissolving sodium in ethanol. The mixture is refluxed for several hours. After workup, which involves evaporating the ethanol, adding water and ether for extraction, and washing the organic phase, the excess diethyl malonate is removed by distillation under reduced pressure to yield the desired product, diethyl (1-phenylethyl)malonate, with a reported yield of 92%. google.com

Another synthetic route begins with phenylacetic acid. google.com This multi-step process involves:

Cyanation : Phenylacetic acid is neutralized, and then reacted with zinc cyanide to form phenylmalonic acid after acidification. google.com

Esterification : The resulting phenylmalonic acid is esterified with ethanol using sodium bisulfate as a catalyst to produce diethyl phenylmalonate. google.comwikipedia.org

Alkylation : Diethyl phenylmalonate is then treated with sodium ethoxide, followed by an alkylation reaction with bromoethane (B45996) to yield diethyl (1-phenylethyl)malonate. google.com

Once diethyl (1-phenylethyl)malonate is obtained, it can be converted to the target acid, (1-phenylethyl)malonic acid. This is achieved through basic hydrolysis. The diethyl ester is refluxed with an aqueous solution of a strong base like sodium hydroxide. google.com This saponifies the ester groups. After the reaction is complete, the solution is cooled and acidified with a strong acid, such as hydrochloric acid, to a pH of 1. This protonates the carboxylate salt, causing the (1-phenylethyl)malonic acid to precipitate. The solid product is then collected by filtration, yielding the final acid. google.com

| Step | Starting Material(s) | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 (Alkylation) | 1-Chloro-1-phenylethane, Diethyl malonate | Sodium, Ethanol | Diethyl (1-phenylethyl)malonate | 92% google.com |

| 2 (Hydrolysis) | Diethyl (1-phenylethyl)malonate | NaOH (aq), then HCl (aq) | (1-Phenylethyl)malonic acid | 97% google.com |

Stereochemical Control and Enantioselective Synthesis

Use of Chiral Auxiliaries in Malonic Acid Amide Synthesis

The synthesis of malonic acid amides using chiral auxiliaries is a key strategy for achieving stereochemical control. A notable example involves the use of (R)-(+)-1-Phenylethylamine as a chiral auxiliary. Research has demonstrated the utility of this and other commercially available chiral amines, such as (S)-(+)-1-cyclohexylethylamine, in diastereoselective coupling reactions. scielo.br These auxiliaries are advantageous due to their ready availability and electrochemical inactivity. scielo.brscielo.br

In a typical synthesis, a malonic acid is converted to its acid chloride, which is then reacted with a chiral amine like (R)-(+)-1-Phenylethylamine in the presence of a base such as triethylamine (B128534). scielo.br This process leads to the formation of diastereomeric amides. scielo.br The effectiveness of these chiral auxiliaries has been highlighted in asymmetric reductive amination, showcasing their value in asymmetric synthesis. scielo.br Studies have explored the diastereoselective coupling of these malonic acid amides through Kolbe oxidations, although the diastereoselectivity achieved in some cases was low. scielo.br

| Chiral Auxiliary | Co-acid in Kolbe Oxidation | Result |

| (R)-(+)-1-Phenylethylamine | Hexanoic acid | Mixed Kolbe dimer with low diastereoselectivity |

| (S)-(+)-1-Cyclohexylethylamine | Trimethylsilylacetic acid | Mixed Kolbe dimer with low diastereoselectivity |

| (R)-(+)-1-Phenylethylamine | Diethylphosphonoacetic acid | Mixed Kolbe dimer with low diastereoselectivity |

| (R)-(+)-1-Phenylethylamine | Phthaloylglycine | Symmetric dimers and other products |

Asymmetric Michael Addition Reactions to Form Phenylethylmalonate Derivatives

Asymmetric Michael addition reactions represent a powerful method for the enantioselective formation of carbon-carbon bonds, leading to phenylethylmalonate derivatives. This has been achieved with high efficiency using various organocatalytic systems.

Organocatalytic Systems

Cinchona Alkaloid-Derived Thioureas: Bifunctional organocatalysts derived from Cinchona alkaloids, incorporating a thiourea (B124793) moiety, have been successfully employed in the conjugate addition of dicarbonyl compounds to β-nitrostyrenes. nih.govcore.ac.uk These catalysts activate the nucleophile (malonate) and the electrophile (nitrostyrene) simultaneously through hydrogen bonding. nih.govcore.ac.uk For instance, the Michael addition of diethyl malonate to trans-β-nitrostyrene, catalyzed by a guanidine-thiourea catalyst derived from (R)-1-phenylethyl isothiocyanate, has been studied. beilstein-journals.org While high yields were observed in solvents like THF, the enantioselectivity was found to be minimal. beilstein-journals.org Other studies using novel tetrafunctional organocatalysts derived from cinchonine (B1669041) have reported excellent yields (up to 97%) and enantiomeric excesses (up to 99%). rsc.org

Bispidine Organocatalysts: Chiral primary-secondary diamine catalysts based on a bispidine scaffold have been developed and shown to be highly effective in the asymmetric Michael addition of ketones to nitroolefins and alkylidene malonates. mdpi.comrsc.orgresearchgate.net These reactions proceed with high yields and stereoselectivities under mild conditions. rsc.org The proposed mechanism involves the activation of the ketone by the primary amine to form an enamine, while the nitroalkene is activated by the secondary amine and an acidic additive. mdpi.comsemanticscholar.org While there are no direct examples of bispidines catalyzing the addition of malonates to nitroalkenes, the bispidine platform is considered promising for developing catalysts analogous to thiourea derivatives for this purpose. mdpi.comsemanticscholar.org

Mechanistic Investigations of Enantioselectivity

Mechanistic studies, including those using density functional theory (DFT) calculations, have provided insights into the origins of enantioselectivity in these reactions. For Cinchona thiourea-catalyzed Michael additions, it has been proposed that the electrophile is activated by the protonated amine of the catalyst, while the nucleophile binds to the thiourea moiety via hydrogen bonding. core.ac.uk This dual activation model corrects previous mechanistic proposals. core.ac.uk The preference for this binding mode has been shown to be general, even for related squaramide-based catalysts. core.ac.uk

Investigations into the Michael addition of diethyl malonate to β-nitrostyrene catalyzed by guanidine-thiourea have also been conducted. beilstein-journals.org Computational studies suggest that the reaction proceeds through the formation of a ternary complex involving the catalyst, malonate, and nitrostyrene. beilstein-journals.org The solvent has been shown to play a crucial role, with non-polar solvents generally affording higher enantioselectivities, which is consistent with a neutrally charged, hydrogen-bonding transition state. nih.gov

| Organocatalyst System | Reaction | Yield | Enantiomeric Excess (ee) |

| Cinchona Alkaloid-Derived Thiourea | Diethyl malonate + β-nitrostyrene | up to 91% | up to 79% |

| Guanidine-Thiourea | Diethyl malonate + trans-β-nitrostyrene | up to 96% | ~0% |

| Bispidine-based diamine | Ketones + Nitroolefins | up to 99% | up to 97% |

Diastereoselective Coupling Studies

Diastereoselective coupling reactions, particularly those involving radical intermediates, have been explored for the synthesis of derivatives from 2-(1-phenylethyl)malonic acid amides.

Kolbe Oxidations: The Kolbe electrolysis of malonic acid amides derived from chiral amines like (R)-(+)-1-phenylethylamine has been investigated as a method for diastereoselective coupling. scielo.brscielo.br This electrochemical method involves the anodic decarboxylation of carboxylic acids to generate radical species, which then couple. researchgate.netnih.gov In mixed Kolbe electrolyses, where the chiral amide is co-electrolyzed with another carboxylic acid (a co-acid), the formation of mixed dimers is observed. scielo.br For example, the electrolysis of N-[(1R)-1-Phenylethyl]-2-methylmalonamic acid with hexanoic acid yielded the corresponding N-[(1R)-1-Phenylethyl]-2-methylheptanamide. scielo.br

However, the diastereoselectivity of these intermolecular radical couplings has been found to be generally low when using acyclic chiral auxiliaries like 1-phenylethylamine. scielo.br The coupling efficiency is sensitive to the nature of the radicals involved, being more effective between radicals of opposite reactivity. scielo.br Besides the desired coupling products, these reactions often yield byproducts from disproportionation and methoxylation (non-Kolbe products). scielo.br

| Chiral Amide | Co-Acid | Coupling Product | Diastereomeric Ratio |

| N-[(1R)-1-Phenylethyl]-2-methylmalonamic acid | Hexanoic acid | N-[(1R)-1-Phenylethyl]-2-methylheptanamide | low d.e. |

| N-[(1S)-1-Cyclohexylethyl]-2-methylmalonamic acid | Hexanoic acid | N-[(1S)-1-Cyclohexylethyl]-2-methylheptanamide | low d.e. |

Chemical Reactivity and Reaction Mechanisms

Decarboxylation Mechanisms of Monoalkyl Malonic Acids

The decarboxylation of monoalkyl malonic acids, such as 2-(1-Phenylethyl)malonic acid, is a well-established thermal reaction that results in the formation of a substituted carboxylic acid and carbon dioxide. libretexts.orglibretexts.org This transformation is a key step in the widely used malonic ester synthesis, which allows for the preparation of a diverse range of carboxylic acids. nrochemistry.comchemicalnote.comwikipedia.org

The generally accepted mechanism for the decarboxylation of malonic acids and other β-carbonyl carboxylic acids proceeds through a cyclic, concerted transition state. masterorganicchemistry.comstackexchange.com In this process, the carboxylic acid proton is transferred to the carbonyl oxygen of the adjacent carboxyl group, leading to the formation of an enol intermediate and the simultaneous expulsion of carbon dioxide. libretexts.orglibretexts.org This enol then rapidly tautomerizes to the more stable carboxylic acid product. libretexts.orglibretexts.org The reaction is facilitated by the presence of the second carbonyl group, which is properly positioned to accept the proton intramolecularly. libretexts.orglibretexts.org

Table 1: General Steps in the Decarboxylation of a Monoalkyl Malonic Acid

| Step | Description | Key Intermediates/Products |

| 1. Heating | The monoalkyl malonic acid is heated, often in a suitable solvent or neat. libretexts.orglibretexts.org | - |

| 2. Cyclic Transition State | Formation of a six-membered cyclic transition state involving intramolecular proton transfer. masterorganicchemistry.comstackexchange.com | Cyclic intermediate |

| 3. Decarboxylation & Enol Formation | Concerted bond cleavage and formation releases carbon dioxide and produces an enol. libretexts.orglibretexts.org | Enol, Carbon Dioxide |

| 4. Tautomerization | The enol intermediate tautomerizes to the final, more stable carboxylic acid product. libretexts.orglibretexts.org | Substituted Carboxylic Acid |

Radical Chemistry in Malonic Acid Derivative Transformations (e.g., Kolbe Electrolysis)

The radical chemistry of malonic acid derivatives offers alternative pathways for transformation beyond ionic reactions. While specific studies on the Kolbe electrolysis of this compound were not found in the search results, the general principles of this electrochemical process can be discussed. The Kolbe electrolysis involves the electrochemical oxidation of a carboxylate anion, leading to the formation of a carboxyl radical. This radical can then lose carbon dioxide to generate an alkyl radical. The subsequent fate of this alkyl radical can involve dimerization, disproportionation, or reaction with the solvent or other species in the reaction mixture.

More recently, photoredox catalysis has emerged as a powerful tool for the hydrodecarboxylation of carboxylic acids, including malonic acid derivatives, under mild conditions. nih.govorganic-chemistry.org In this approach, a photocatalyst, upon excitation by visible light, facilitates the single-electron oxidation of a carboxylate to a carboxyl radical, which then undergoes decarboxylation to form an alkyl radical. nih.gov This radical is then typically trapped by a hydrogen atom donor to yield the hydrodecarboxylation product. nih.gov

Studies have shown that malonic acid derivatives can undergo double decarboxylation using photoredox catalysis to yield the corresponding alkane. nih.gov For instance, 2-benzyl-2-methylmalonic acid has been successfully decarboxylated to ethylbenzene (B125841) using this methodology. nih.gov It is plausible that this compound could undergo a similar double decarboxylation to yield 1-phenylpropane under appropriate photoredox conditions. The efficiency of such a reaction may be influenced by the stability of the intermediate radical. nih.gov

Derivatives and Analogues in Research Applications

Synthesis of Alpha-Substituted Acrylic Acids from 2-(1-Phenylethyl)malonic Acid

A significant application of this compound is its use as a precursor for the synthesis of α-substituted acrylic acids. These acrylic acid derivatives are important intermediates in various chemical syntheses. A common synthetic route involves a three-stage process. google.com

The process begins with the preparation of a 2-substituted malonate, such as diethyl (1-phenylethyl)malonate. This can be achieved through methods like the Knoevenagel condensation or by reacting a halide with a malonate. google.com For instance, diethyl (1-phenylethyl)malonate can be synthesized by reacting 1-chloro-1-phenylethane with an excess of diethyl malonate in the presence of sodium ethoxide, achieving a yield of 92%. google.com

The subsequent step is the hydrolysis of the resulting diethyl (1-phenylethyl)malonate. This is typically carried out using a basic aqueous solution, such as sodium hydroxide (B78521), followed by heating under reflux. google.comgoogle.com This reaction converts the diester into (1-phenylethyl)malonic acid. google.com

The final stage involves a Mannich reaction, where the (1-phenylethyl)malonic acid is treated with an organic base and formaldehyde. google.com This sequence of reactions ultimately yields the desired α-substituted acrylic acid, in this case, 2-(1-phenylethyl)acrylic acid. google.com A similar three-step procedure starting from diethyl malonate and simple alkyl halides is also a recognized pathway to access various α-substituted acrylic acids. mdpi.com

Table 1: Synthesis of 2-(1-Phenylethyl)acrylic acid

| Stage | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | 1-chloro-1-phenylethane, Diethyl malonate, Sodium ethoxide | Diethyl (1-phenylethyl)malonate | 92% | google.com |

| 2 | Diethyl (1-phenylethyl)malonate, Sodium hydroxide | (1-Phenylethyl)malonic acid | Not specified | google.com |

Preparation of Enantiomerically Pure Gamma-Aminobutyric Acid (GABA) Derivatives utilizing 2-(2-Nitro-1-Phenylethyl)-malonic Acid Diphenyl Dithioester

Derivatives of this compound are pivotal in the asymmetric synthesis of enantiomerically pure γ-aminobutyric acid (GABA) derivatives. scirp.orgresearchgate.net GABA analogues are a class of compounds that includes drugs used as anticonvulsants, sedatives, and anxiolytics. wikipedia.org The synthesis of chiral GABA derivatives is of significant interest for developing new modulators of GABA homeostasis in the central nervous system. scirp.org

A key strategy involves the asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitroolefins, catalyzed by chiral cinchona alkaloid-derived thiourea (B124793) organocatalysts. scirp.orgresearchgate.net This reaction produces chiral β-aryl-γ-nitroalkanes with good yields and excellent stereoselectivity. scirp.org For example, the reaction of S,S'-diphenyldithiomalonate with trans-β-nitrostyrene, in the presence of a quinidine-derived thiourea catalyst, yields (S)-2-(2-Nitro-1-phenylethyl)-malonic acid diphenyl dithioester with a 92% yield and 96% enantiomeric excess (ee). scirp.orgresearchgate.net The use of the pseudoenantiomeric catalyst (a quinine-derived thiourea) produces the corresponding (R)-enantiomer with a 95% yield and 98% ee. researchgate.netresearchgate.net

These nitroalkane Michael adducts are then converted into the final enantiopure GABA derivatives through a sequence of reduction, cyclization, and hydrolysis reactions. researchgate.net This methodology highlights the utility of malonate derivatives like Diethyl 2-(2-nitro-1-phenylethyl)malonate as crucial intermediates in the synthesis of complex pharmaceutical compounds targeting neurological conditions. evitachem.com

Table 2: Asymmetric Michael Addition for GABA Derivative Precursors researchgate.net

| R-group on Nitroolefin | Catalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| H | 3a (Quinidine-derived) | S | 92 | 96 |

| H | 3b (Quinine-derived) | R | 95 | -98 |

| OMe | 3a (Quinidine-derived) | S | 90 | 89 |

| OMe | 3b (Quinine-derived) | R | 89 | -85 |

| Cl | 3a (Quinidine-derived) | S | 91 | 75 |

Malonamide (B141969) Derivatives as Building Blocks in Organic Synthesis and Ligands in Metal Extraction Studies

Malonamide derivatives, which can be synthesized from their corresponding malonic acids, are a versatile class of organic compounds with broad applications. sci-hub.seresearchgate.net They serve as important building blocks in organic synthesis and have been identified as privileged structures in drug development for creating peptidomimetics and chelating agents. researchgate.netresearchgate.net

In organic synthesis, malonamides are used to construct more complex molecules, including those with potential therapeutic properties like antidiabetic, anticancer, and antithrombotic agents. sci-hub.seresearchgate.netgoogle.com Their synthesis is often achieved through the reaction of malonic esters with amines. sci-hub.se

Beyond their role as synthetic intermediates, malonamide derivatives are highly effective ligands in metal extraction. sci-hub.se Their utility in this field stems from having multiple coordination sites (nitrogen and oxygen atoms of the amide groups) that can bind to metal atoms. sci-hub.se Furthermore, their stability under the highly acidic conditions often used in extraction processes makes them ideal for this purpose. sci-hub.se They have proven to be efficient and selective extractants for lanthanides, actinides, and other transition metals from aqueous solutions. sci-hub.seresearchgate.net For instance, one study highlighted a malonamide derivative that could extract Fe³⁺ from 8 M HCl into an organic phase with 99% efficiency in just three minutes. sci-hub.se

Research on Ferrocenyl-Containing Malonic Acid Derivatives

The incorporation of a ferrocenyl moiety into organic molecules can enhance their biological activity and introduce unique electrochemical properties. lookchem.comacs.org Research in this area has led to the synthesis of novel 2-(1-ferrocenylmethylidene)malonic acid derivatives. lookchem.comresearchgate.net

One synthetic approach involves a cobalt-catalyzed domino reaction of ethyl diazoacetate, carbon monoxide, and ferrocenylimines. lookchem.comresearchgate.net This one-step process proceeds through several stages, including the carbonylation of ethyl diazoacetate to form a ketene (B1206846) derivative, a [2+2] cycloaddition with the ferrocenylimine to create a β-lactam, and subsequent cleavage of the β-lactam ring. lookchem.com This reaction efficiently produces 2-(1-ferrocenylmethylidene)malonic acid derivatives as a mixture of E- and Z-isomers under relatively mild conditions. lookchem.com

The unique properties of ferrocene, such as its stability, low toxicity, and reversible redox behavior, make these derivatives attractive candidates for drug design and the development of new materials and catalysts. lookchem.comacs.orgamericanjournal.org

Incorporation into Complex Phenylethyl-Containing Scaffolds in Organic Synthesis

The 1-phenylethyl group is a common structural motif in many biologically active molecules and complex organic scaffolds. Malonic acid derivatives containing this group are valuable starting materials for synthesizing these intricate structures. drugbank.comnih.gov

For example, malonate intermediates are used in the synthesis of GPR88 receptor agonists. In one synthetic route, a substituted phenyl ether reacts with tert-butyl methyl malonate to form a malonate intermediate. nih.gov This intermediate is then converted through several steps into amides that form the core of the final agonist scaffold. nih.gov

Similarly, the phenylethyl group is a component of complex molecules like {4-[(2S)-2-({[(1S)-1-Carboxy-2-phenylethyl]carbamoyl}amino)-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid, which belongs to the class of phenylalanine derivatives. drugbank.com The synthesis of such complex tetracyclic and fused scaffolds often relies on cycloaddition reactions where derivatives of this compound can serve as key precursors, enabling the construction of novel pseudo-natural products. researchgate.net These synthetic strategies are crucial for building libraries of complex molecules for biological screening and drug discovery.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It has been widely applied to understand various aspects of malonic acid and its derivatives.

Conformational Analysis and Relative Energies (General Malonic Acid)

For the parent compound, malonic acid, DFT calculations have been instrumental in understanding its conformational landscape. acs.org Theoretical calculations predict the existence of six different conformers resulting from rotations around the C-C and O-H bonds. acs.org Of these, three are close enough in energy to be observed spectroscopically. acs.org

The most stable conformer (I) possesses a nearly planar structure stabilized by an intramolecular hydrogen bond, forming a six-membered ring. acs.org Two other low-energy conformers (II and III) are less than 5 kJ/mol higher in energy than the ground state. acs.org Conformer II features two carboxylic groups in a nearly orthogonal arrangement, with one group coplanar with the carbon backbone. core.ac.uk In conformer III, which has C2 symmetry, the carbonyl bonds form a dihedral angle of about 120°, and both carboxylic groups are positioned out of the plane of the skeletal carbons. acs.org The relative energy between conformers II and III is predicted to be approximately 1 kJ/mol. acs.org These theoretical predictions have been corroborated by infrared spectroscopy of malonic acid isolated in a solid argon matrix. acs.org

Table 1: Predicted Relative Energies and Populations of Malonic Acid Conformers

| Conformer | Relative Energy (kJ/mol) | Population (%) |

| I | 9.05 | 1.1 |

| II | 0.00 | 65.9 |

| III | 1.65 | 33.0 |

| IV | 24.21 | 6.0 x 10⁻³ |

| V | 31.14 | <1.0 x 10⁻³ |

| VI | 37.67 | <1.0 x 10⁻³ |

Data sourced from HF/6-31G(d) calculations. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For reactions involving substituted malonic acids, such as the asymmetric decarboxylation catalyzed by arylmalonate decarboxylase, DFT has provided significant insights. acs.org Studies have employed a quantum chemical cluster approach to model the enzyme's active site and investigate the reaction mechanism. acs.org These calculations support a mechanism involving the initial decarboxylation of the substrate to form an enediolate intermediate, which is then stereoselectively protonated. acs.org The transition states are stabilized by hydrogen bonds within the enzyme's active site. acs.org

In the context of decarboxylative additions, DFT has been used to understand the stereochemical outcomes. For instance, in the reaction of α-amido-substituted malonic acid half oxyesters, DFT calculations suggested that the first stereogenic center is established during the decarboxylation step, and the second during a subsequent protonation. researchgate.net Similarly, for the visible-light photoredox-catalyzed decarboxylation of phenylacetic acids, DFT calculations have pointed towards a single electron transfer (SET) mechanism followed by deprotonation to generate a benzylic radical. researchgate.net

Enantioselectivity and Stability Predictions

Predicting and explaining enantioselectivity is a key application of computational chemistry. DFT calculations have been successfully used to rationalize the stereochemical outcomes of various reactions involving malonic acid derivatives. For example, in the Ni(II)-catalyzed asymmetric Michael addition of diethyl malonate to nitroalkenes, DFT was used to study the catalytic activity of chiral nickel complexes, leading to enantiomerically enriched products. researchgate.net

In the context of organocatalysis, DFT has been used to study the Michael addition of diethyl malonate to trans-β-nitrostyrene mediated by a guanidine-thiourea catalyst. beilstein-journals.orgbeilstein-journals.org These calculations explored the potential energy surface for the formation of different stereoisomers, revealing that the transition states leading to the S enantiomer were generally lower in energy. beilstein-journals.orgnih.gov The low activation barriers calculated were suggested to explain the experimentally observed poor selectivity, indicating that the catalyst is highly active. beilstein-journals.org Furthermore, machine learning models trained on DFT-computed energies are emerging as a powerful tool to predict the enantioselectivity of catalysts from the structure of reaction intermediates. nih.gov

Studies on Thermodynamical Stability of Derivatives

DFT calculations can be employed to assess the relative thermodynamical stability of different isomers or derivatives of a compound. In a study on the domino reaction of ethyl diazoacetate, carbon monoxide, and ferrocenylimines, which produces 2-(1-ferrocenylmethylidene) malonates, DFT was used to elucidate the relative thermodynamical stability of the E and Z isomers of the products. researchgate.net The calculations also shed light on the energetics of the acid-mediated cleavage of an intermediate β-lactam ring. researchgate.net

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory, particularly at the second order (MP2), is another high-level ab initio method used for accurate electronic structure calculations. It often provides a benchmark for results obtained with DFT methods.

For general malonic acid, MP2 calculations have been used alongside DFT to study its conformational states. acs.orgcore.ac.uk These calculations have been crucial in confirming the relative energies of the different conformers. acs.org In studies of the Michael addition reaction catalyzed by a guanidine-thiourea organocatalyst, MP2 calculations were performed to provide more accurate energy profiles for the reaction mechanism, including the stability of intermediates and the heights of activation barriers, complementing the DFT results. beilstein-journals.orgnih.gov Furthermore, in the development of computational models for furanoside rings, the RI-MP2 approach was found to provide more accurate results compared to some DFT functionals. nih.gov

Effective Fragment Potential (EFP) Method Applications (General Malonic Acid)

The Effective Fragment Potential (EFP) method is a computationally efficient approach for modeling intermolecular interactions, such as solvent effects. wikipedia.org It treats interacting molecules as rigid fragments, which is particularly useful for studying large systems. osti.gov

For malonic acid, the EFP method has been used in conjunction with DFT to investigate its tautomerization in hydrated particles. osti.gov By modeling the interactions between malonic acid and water molecules, this combined approach allowed for the calculation of energies and vibrational modes of hydrated keto and enol isomers of malonic acid. osti.govosti.gov The study used Monte Carlo-based global optimizations with simulated annealing to efficiently sample the numerous possible conformations of the hydrated clusters. osti.gov These computational results helped to confirm experimental evidence of a shift in the keto-enol tautomer equilibrium when malonic acid is present in concentrated particles. osti.gov

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the structural features of "2-(1-Phenylethyl)malonic acid".

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For derivatives of malonic acid, both ¹H and ¹³C NMR are employed. hmdb.cahmdb.caresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a related compound, dibenzyl 2-(2-formyl-1-phenylethyl)malonate, the proton signals were observed in specific regions of the spectrum. For instance, the formyl proton (CHO) appeared as a triplet at δ 9.54-9.53 ppm, while the aromatic protons of the phenyl and benzyl (B1604629) groups resonated in the range of δ 7.05-7.34 ppm. wiley-vch.de The methine proton (CH) attached to the phenyl group and the malonate moiety typically shows a multiplet, and the methylene (B1212753) protons (CH₂) adjacent to the formyl group also exhibit a multiplet. wiley-vch.de

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For dibenzyl 2-(2-formyl-1-phenylethyl)malonate, the carbonyl carbon of the formyl group was identified at δ 200.1 ppm, and the ester carbonyl carbons at δ 167.9 and 167.4 ppm. wiley-vch.de The aromatic carbons show signals between δ 127.8 and 139.8 ppm. wiley-vch.de The methine and methylene carbons of the ethyl chain and the malonate moiety appear at δ 57.7, 47.4, and 39.7 ppm. wiley-vch.de

2D Measurements: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.

Table 1: Representative NMR Data for a Malonic Acid Derivative

| Technique | Functional Group | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H NMR | Formyl (CHO) | 9.54-9.53 (t) |

| Aromatic (Ar-H) | 7.05-7.34 (m) | |

| Benzyl (OCH₂) | 5.14 (d), 4.89-4.88 (d) | |

| Methine (CH) | 4.03 (m) | |

| Malonate CH | 3.84-3.82 (d) | |

| Methylene (CH₂) | 2.88-2.85 (m) | |

| ¹³C NMR | Formyl (C=O) | 200.1 |

| Ester (C=O) | 167.9, 167.4 | |

| Aromatic (Ar-C) | 127.8 - 139.8 | |

| Benzyl (OCH₂) | 67.7, 67.4 | |

| Methine (CH) | 57.7 | |

| Malonate CH | 47.4 | |

| Methylene (CH₂) | 39.7 |

Data derived from dibenzyl 2-(2-formyl-1-phenylethyl)malonate. wiley-vch.de

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid like "this compound" is expected to show characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid groups. researchgate.net Strong C=O stretching vibrations for the carboxylic acid carbonyls would typically appear around 1700-1725 cm⁻¹. scielo.br The presence of the phenyl group would be confirmed by C-H stretching vibrations for aromatic rings at approximately 3000-3100 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. scielo.brnist.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Data based on typical values for the respective functional groups. researchgate.netscielo.br

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The mass spectrum of malonic acid itself shows a molecular ion peak, and its fragmentation pattern can be analyzed. chemicalbook.com For a derivative like "this compound," the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. scielo.brnih.govevitachem.com Fragmentation would likely involve the loss of carboxyl groups (CO₂) and cleavage of the bond between the phenylethyl group and the malonic acid moiety. scielo.brscielo.br

Chromatographic Separations

Chromatographic techniques are essential for the purification and analysis of "this compound," particularly for assessing its purity and resolving its enantiomers.

HPLC is a crucial method for determining the purity and, importantly, the enantiomeric excess of chiral compounds. For the separation of enantiomers of malonic acid derivatives, chiral stationary phases are employed. A commonly used column for this purpose is the Chiralcel OD-H, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. uva.esmz-at.de The separation is typically achieved using a mobile phase consisting of a mixture of hexane (B92381) and isopropanol. uva.esgoogle.com The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess. For example, in the analysis of diethyl (S)-2-(2-Nitro-1-phenylethyl)malonate, a Chiralcel OD column was used with a mobile phase of hexane/isopropanol (98:2). uva.es

Table 3: Example of HPLC Conditions for Chiral Separation of a Malonic Acid Derivative

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol |

| Detection | UV |

Based on typical methods for related compounds. uva.esgoogle.combeilstein-journals.org

Column chromatography is a standard technique for the purification of organic compounds from reaction mixtures. biotech-asia.org For "this compound," silica gel is a common stationary phase. The choice of mobile phase (eluent) is critical for effective separation and is often a mixture of solvents with varying polarities, such as petroleum ether and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. wiley-vch.dersc.org The progress of the purification is monitored by thin-layer chromatography (TLC). wiley-vch.dersc.org This technique is instrumental in isolating the desired compound from starting materials, byproducts, and other impurities. biotech-asia.orgbiotage.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dibenzyl 2-(2-formyl-1-phenylethyl)malonate |

| Diethyl (S)-2-(2-Nitro-1-phenylethyl)malonate |

| Malonic acid |

| Petroleum ether |

| Ethyl acetate |

| Dichloromethane |

| Methanol |

| Hexane |

X-ray Crystallography for Structural Confirmation

Following an extensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located.

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The process involves directing X-rays onto a single crystal of the substance. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct an electron density map and, from that, a detailed model of the molecular structure.

Typically, a publication detailing the X-ray crystal structure of a compound like this compound would include a data table summarizing key crystallographic parameters. While no such data is available for the title compound, a representative example of such a table for a related organic molecule would generally include:

| Parameter | Description |

| Molecular Formula | The chemical formula of the compound. |

| Formula Weight | The mass of one mole of the compound. |

| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The absence of published crystallographic data for this compound indicates that either its crystal structure has not yet been determined or the results have not been made publicly available. Therefore, a definitive structural confirmation of this specific compound through X-ray crystallography cannot be presented at this time.

Biological Activity Research and Mechanistic Studies Excluding Clinical Applications

Investigations into Enzyme Inhibition Properties of Malonic Acid Derivatives

The parent compound, malonic acid, is a classic and well-documented example of a competitive enzyme inhibitor. Specifically, it inhibits succinate (B1194679) dehydrogenase (Complex II) in the respiratory electron transport chain. Malonic acid's structure is very similar to the enzyme's natural substrate, succinate, allowing it to bind to the active site. However, it lacks the -CH₂CH₂- group necessary for the dehydrogenation reaction that succinate undergoes. This binding action blocks the substrate from accessing the enzyme, thereby decreasing cellular respiration. This inhibitory effect has been used historically to deduce the structure of the active site of succinate dehydrogenase.

Intrastriatal injections of malonic acid in rats have been shown to produce lesions by inhibiting succinate dehydrogenase, an effect that can be blocked by NMDA receptor antagonists, suggesting a link between energy metabolism and excitotoxicity. While these findings are well-established for malonic acid itself, specific studies detailing the enzyme inhibition profile of 2-(1-Phenylethyl)malonic acid are not prevalent in the surveyed literature. However, the core malonic acid structure suggests a potential for interaction with enzymes that recognize dicarboxylic acids. Other derivatives have also been designed to target different enzymes; for instance, a series of 2-(diphenyl methylidene) malonic acid derivatives were developed as potential triple inhibitors of HIV reverse transcriptase, integrase, and protease.

Table 1: Examples of Enzyme Inhibition by Malonic Acid and its Derivatives

Studies on Antioxidant Properties of Malonic Acid Derivatives

Several studies have investigated the antioxidant potential of various classes of malonic acid derivatives. Research has shown that certain newly synthesized malonic acid derivatives possess significant antioxidizing activity. researchgate.net In one study, the activity of nine such derivatives was reported to be 30% to 60% of the activity of established antioxidants like ionol (Butylated Hydroxytoluene) and vitamin E in in vitro models. researchgate.net The study suggested that these derivatives might exert their effects by influencing antioxidizing enzymes such as catalase, glucose-6-phosphate dehydrogenase, and superoxide (B77818) dismutase. researchgate.net

The antioxidant properties of chemical compounds are often evaluated using various assays, including the DPPH (2,2-diphenyl-1-picryl-hydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. nih.gov While specific data on the antioxidant capacity of this compound is not available in the reviewed literature, the established antioxidant activity of other derivatives suggests that this chemical class is a promising area for such research. researchgate.net The presence of a phenyl group in this compound could theoretically contribute to radical scavenging activity, but this has not been experimentally verified in the available sources.

Table 2: Summary of Antioxidant Activity in Malonic Acid Derivatives

| Derivative Class | Observed Activity | Potential Mechanism | Reference |

|---|---|---|---|

| General Malonic Acid Derivatives | 30-60% of Vitamin E's activity in vitro | Influence on antioxidant enzymes (Catalase, G6PD, SOD) | researchgate.net |

Exploration of Roles in Metabolic Pathways for Malonic Acid Derivatives

Malonic acid plays a crucial role in biochemistry, primarily through its coenzyme A derivative, malonyl-CoA. Malonyl-CoA is a fundamental building block in the biosynthesis of fatty acids. It is formed from acetyl-CoA by the enzyme acetyl-CoA carboxylase. The malonate group is then transferred to an acyl carrier protein to be added to a growing fatty acid chain. Malonic acid itself is also a precursor in mitochondrial fatty acid synthesis.

While the role of endogenous malonyl-CoA is well understood, the metabolic fate of exogenous malonic acid derivatives like this compound is less clear. Studies on related compounds, such as ethylmalonic acid, have been conducted to understand their metabolic impact. For example, acute in vivo administration of ethylmalonic acid in rats to model ethylmalonic acidemia did not alter the activities of respiratory chain complexes or creatine (B1669601) kinase in the brain and muscle tissues. This suggests that transient high concentrations of some substituted malonic acids may not acutely disrupt key energy metabolism pathways, though chronic effects cannot be ruled out. Research has also focused on designing novel artificial metabolic pathways for the biological production of malonic acid from renewable resources like glucose, highlighting its importance as a platform chemical.

Research into Fundamental Interactions with Biological Systems by Malonic Acid Derivatives

The fundamental interactions of malonic acid derivatives with biological systems are often rooted in their chemical structure, particularly the dicarboxylic acid group. This functional group can interact with cellular components and influence physiological processes. A notable example is the use of structurally related phenylalkyl malonic acid derivatives in molecular imaging.

Specifically, radioiodinated compounds such as 2-(4-[¹²³I]iodophenethyl)-malonic acid ([¹²³I]IPM) have been developed as pH-sensitive tracers. These molecules exhibit a pH-dependent uptake into cells, which allows for the visualization of regional acidosis in vivo, a condition often associated with tumors. This demonstrates a fundamental interaction where the protonation state of the malonic acid moiety, dictated by the surrounding pH, governs its ability to cross cell membranes.

Q & A

Q. How does the hygroscopicity of this compound compare to unsubstituted malonic acid in atmospheric water adsorption studies?

- Methodological Answer :

- Use quartz crystal microbalance (QCM) measurements to quantify water uptake on thin-film coatings.

- Compare with MD simulations of hydrogen-bonding networks.

- Substituted malonic acids show reduced hygroscopicity due to hydrophobic aryl groups, altering aerosol nucleation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.